molecular formula C22H24N2O4 B2742338 3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887890-23-5

3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No. B2742338
CAS RN: 887890-23-5
M. Wt: 380.444
InChI Key: GZYCGMHZFQVCBR-UHFFFAOYSA-N
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Description

3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as EBC-46 and is derived from the seeds of the Fontainea picrosperma tree, which is native to Australia. The purpose of

Scientific Research Applications

Synthesis and Biological Evaluation

A range of novel benzofuran derivatives, including compounds related to 3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide, have been synthesized and evaluated for various biological activities. These studies focus on developing new bioactive chemical entities by exploring the benzofuran scaffold, with assessments including antimicrobial, anti-inflammatory, and radical scavenging activities. Notably, these compounds have been characterized using advanced techniques such as NMR, IR, Mass, and X-ray crystallography, underlining the comprehensive approach towards understanding their potential in scientific research (Lavanya, Sribalan, & Padmini, 2017).

Neuroprotective and Antioxidant Effects

Investigations into the neuroprotective and antioxidant properties of benzofuran derivatives have shown promising results. Specifically, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and demonstrated significant protection against NMDA-induced excitotoxic neuronal cell damage. These findings suggest that specific substitutions on the benzofuran moiety, such as -CH3 at the R2 position and -OH at the R3 position, could be crucial for enhancing neuroprotective action against excitotoxic damage. Furthermore, certain derivatives were identified to possess potent ROS scavenging and antioxidant activities, indicating their potential utility in addressing oxidative stress-related pathologies (Cho et al., 2015).

properties

IUPAC Name

3-(2-ethylbutanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-14(5-2)21(25)24-19-15-10-6-8-12-17(15)28-20(19)22(26)23-16-11-7-9-13-18(16)27-3/h6-14H,4-5H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYCGMHZFQVCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethylbutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

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